molecular formula C5H7ClN2O B1612006 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 938459-07-5

1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No. B1612006
CAS RN: 938459-07-5
M. Wt: 146.57 g/mol
InChI Key: XNTHDQDMSUWQKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one” are not available, similar compounds such as “1-(2-Chloroethyl)pyrrolidine hydrochloride” are typically synthesized in the laboratory . Another related compound, “1,3-bis(2-chloroethyl)-1-nitrosourea”, has been synthesized through various methods .

Scientific Research Applications

Biological Activity and Synthesis

1,3-Dihydro-2H-imidazol-2-ones, including compounds like 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one, exhibit various biological activities. Notably, certain derivatives have been identified for their antioxidant properties. Additionally, derivatives like enoximone and piroximone are known for their pronounced cardiotonic activity, highlighting the potential of these compounds in medical and biological applications (S. I. Zav’yalov et al., 2004).

Chemistry and Reaction Studies

The chemistry of 1,3-dihydro-2H-imidazol-2-ones also involves exploring their reaction pathways. For instance, studies on the spontaneous alkylation of methimazole with 1,2-dichloroethane provide insights into the formation pathways and intermediate products of related compounds (Leo Štefan et al., 2021).

Conformational Analysis

The conformational analysis of imidazol-2-ylum heterocycles bearing N-β-chloroethyl and N-vinyl pendant groups is another area of interest. This research helps in understanding the molecular structures and interactions, such as Cl⋯N weak interactions, which are crucial in the development of new compounds and materials (G. Rodríguez-López et al., 2017).

Corrosion Inhibition

Imidazole derivatives have also been investigated for their role in corrosion inhibition. For example, studies on halogen-substituted imidazoline derivatives, closely related to 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one, demonstrate their effectiveness as corrosion inhibitors for metals in certain environments (Ke-gui Zhang et al., 2015).

Industrial Synthesis

From an industrial perspective, the synthesis of 1-(2-Chloroethyl)-2-imidazolidinone, which shares a structural similarity with the compound , highlights the feasibility and efficiency of producing these compounds on a larger scale. This approach underscores the practical applications of these compounds in various industries (Chen Shui-ku, 2011).

Mechanism of Action

Target of Action

The primary target of 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one, also known as mechlorethamine, is DNA . It binds to the N7 nitrogen on the DNA base guanine . This compound is the prototype of alkylating agents, a group of anticancer chemotherapeutic drugs .

Mode of Action

Mechlorethamine works by binding to DNA, crosslinking two strands and preventing cell duplication . Alkylating agents work by three different mechanisms:

Biochemical Pathways

The biochemical pathways affected by mechlorethamine are those involved in DNA replication and RNA transcription . The compound’s ability to bind to DNA and prevent its duplication disrupts these pathways, leading to cell death and thus, its anticancer effects .

Pharmacokinetics

The pharmacokinetics of mechlorethamine involve rapid distribution and elimination. The compound has a biological half-life of less than 1 minute . It is excreted through the kidneys . The rapid distribution and elimination of mechlorethamine contribute to its bioavailability and its ability to quickly reach its target sites in the body .

Result of Action

The result of mechlorethamine’s action is the prevention of cell duplication, leading to cell death . This is particularly effective in cancer cells, which are characterized by rapid and uncontrolled cell division . Therefore, mechlorethamine is used as an anticancer agent, particularly in the treatment of Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of mechlorethamine. For example, the compound’s effectiveness can be influenced by the presence of other substances in the body that can interact with it . Additionally, the compound’s stability can be affected by factors such as temperature and pH

properties

IUPAC Name

3-(2-chloroethyl)-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c6-1-3-8-4-2-7-5(8)9/h2,4H,1,3H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTHDQDMSUWQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592858
Record name 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one

CAS RN

938459-07-5
Record name 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938459-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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